molecular formula C22H21FN2O4S B3517950 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide

Cat. No.: B3517950
M. Wt: 428.5 g/mol
InChI Key: PDYAAOOMIFKFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amine This particular compound is notable for its unique structure, which includes a benzenesulfonyl group, an ethoxyanilino group, and a fluorophenyl group

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with 2-ethoxyaniline to form the intermediate 2-(benzenesulfonyl)-2-ethoxyaniline. This intermediate is then reacted with 3-fluoroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ethoxyanilino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide can be compared with other sulfonamide compounds, such as:

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-2-29-21-14-7-6-13-20(21)25(30(27,28)19-11-4-3-5-12-19)16-22(26)24-18-10-8-9-17(23)15-18/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYAAOOMIFKFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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